molecular formula C7H13NO2 B2469876 2-Oxa-5-azaspiro[3.5]nonan-8-ol CAS No. 1367733-13-8

2-Oxa-5-azaspiro[3.5]nonan-8-ol

Cat. No.: B2469876
CAS No.: 1367733-13-8
M. Wt: 143.186
InChI Key: IZFSAOUCDKFZJA-LURJTMIESA-N
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Description

2-Oxa-5-azaspiro[35]nonan-8-ol is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-5-azaspiro[3.5]nonan-8-ol typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method includes the reaction of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, leading to the formation of the spirocyclic structure . The reaction conditions often involve the use of formic acid and Oxone® as oxidizing agents to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-5-azaspiro[3.5]nonan-8-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Oxone® in formic acid.

    Reducing Agents: Sodium borohydride.

    Solvents: Common solvents include dichloromethane and ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ring-fused benzimidazoles .

Scientific Research Applications

2-Oxa-5-azaspiro[3.5]nonan-8-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxa-5-azaspiro[3.5]nonan-8-ol stands out due to its specific ring size and the presence of both oxygen and nitrogen atoms, which confer unique chemical and biological properties. Its ability to form stable hydrogen bonds and its metabolic robustness make it a valuable compound in various research applications .

Properties

IUPAC Name

(8S)-2-oxa-5-azaspiro[3.5]nonan-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-6-1-2-8-7(3-6)4-10-5-7/h6,8-9H,1-5H2/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFSAOUCDKFZJA-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(CC1O)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC2(C[C@H]1O)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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